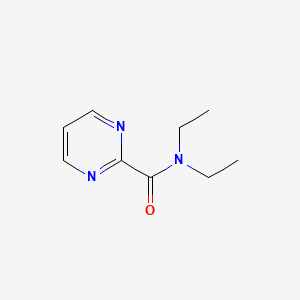

N,N-diethyl-2-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N-diethyl-2-pyrimidinecarboxamide derivatives can be accomplished through various methods, including condensation reactions. For instance, 2-diethylamino-6-methyl-4(3H)-pyrimidinones are synthesized via the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, has been studied using X-ray crystallography and quantum-chemical calculations. These studies reveal the tautomeric forms and provide insights into the molecular arrangement in the solid state (Craciun et al., 1999).

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, forming different products under specific conditions. For example, reactions with (hetero)aromatic C-nucleophiles have been explored for the synthesis of related compounds (Smolobochkin et al., 2019). These reactions showcase the chemical versatility and reactivity of pyrimidine derivatives.

Physical Properties Analysis

The physical properties of pyrimidinones and their derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for their applications. For instance, the crystal structure of similar compounds like methyl 4-diethylamino-2-formamidothieno[2,3-d]-pyrimidine-6-carboxylate demonstrates significant stacking interactions, indicating strong intermolecular forces (Tsiveriotis et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomerism, of N,N-diethyl-2-pyrimidinecarboxamide derivatives are important for their functional applications. The study of tautomerism in compounds like 2-diethylamino-6-methyl-4(3H)-pyrimidinones provides valuable insights into their chemical behavior (Craciun et al., 1998).

Scientific Research Applications

Peptide Nucleic Acid-Assisted Topological Labeling of Duplex DNA

Peptide nucleic acids (PNAs), including those related to pyrimidine derivatives, are used for designing novel interlocked DNA nanostructures such as locked pseudorotaxanes or locked catenanes. These structures allow highly localized DNA detection and effective micromanipulations with DNA duplexes through precise spatial positioning of various ligands on the DNA scaffold (Demidov et al., 2001).

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes

Pyrimidine derivatives, such as pyrimidine-5-carboxamide compounds, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders including type 2 diabetes mellitus (T2DM) and chronic kidney disease. These compounds offer a therapeutic mechanism for ameliorating metabolic syndrome, cardiovascular disease, and insulin resistance (Sabnis, 2021).

Sustainable Synthesis of Quinolines and Pyrimidines

Manganese PNP pincer complexes catalyze the environmentally benign synthesis of substituted quinolines and pyrimidines. This sustainable method emphasizes high atom efficiency and selective bond formations, releasing hydrogen and water as byproducts (Mastalir et al., 2016).

Antioxidant and Antimicrobial Activities of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, for instance, have shown promising antioxidant activity, influenced by the attached alkyl fragment (Rani et al., 2012).

Small Molecule-capped Gold Nanoparticles as Potent Antibacterial Agents

Amino-substituted pyrimidines, when presented on gold nanoparticles, demonstrate antibacterial activities against multidrug-resistant clinical isolates. These compounds disrupt bacterial cell membranes by sequestration of magnesium or calcium ions, highlighting a novel strategy in designing antibacterial agents (Zhao et al., 2010).

properties

IUPAC Name |

N,N-diethylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-10-6-5-7-11-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBISGKIHINLPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)